molecular formula C16H18N2O2 B2515676 Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1159825-53-2

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2515676
CAS RN: 1159825-53-2
M. Wt: 270.332
InChI Key: ZAGQLJCLLMBJEN-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that is part of a class of molecules featuring the 8-azabicyclo[3.2.1]octane skeleton. This structure is significant in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its utility as a building block for complex molecular constructions.

Synthesis Analysis

The synthesis of compounds related to this compound involves several key steps, including alkylation, cyclization, and oxidative reactions. For instance, the synthesis of a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton is achieved through alkylation-cyclization of a pyrrolidine derivative, which is a process that could be adapted for the synthesis of this compound . Additionally, the construction of 8-azabicyclo[3.2.1]octanes can be performed via sequential oxidative Mannich reactions, which may be applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including NMR spectroscopy and X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using these techniques, which could similarly be employed to analyze the structure of this compound .

Chemical Reactions Analysis

Compounds with the azabicyclo[3.2.1]octane core can undergo various chemical reactions, including cycloaddition and oxidation. For instance, p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, a related compound, participates in Diels–Alder and 1,3-dipolar cycloaddition reactions . These reactions could potentially be used to modify the this compound molecule to create new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the polymerization of a bicyclic acetal with a benzyloxy and a cyano group in its repeating unit suggests that the presence of these functional groups can influence the reactivity and physical properties of the molecules . Additionally, the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives indicates that asymmetric synthesis can be achieved, which is important for the development of chiral drug molecules .

Scientific Research Applications

Memory Enhancement

Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate, under the name itasetron, has been studied for its potential effects on memory. Itasetron, a 5-HT3 receptor antagonist, significantly improved the retention abilities of aged rats in a memory test, indicating a role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

Anxiolytic Properties

Further research has explored the compound's effects in animal models of anxiety. As a 5HT-3 receptor antagonist, the compound exhibited anxiolytic properties in various tests, suggesting its potential as a non-addictive alternative for anxiety treatment (Borsini et al., 1993).

Radio-sensitization in Cancer Treatment

The compound has also been investigated as a radio-sensitization agent in cancer treatment. A study on Z-(±)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO) showed potential therapeutic value in cancer treatment, with its bioavailability and pharmacokinetic parameters characterized, paving the way for future clinical studies (Al-Ghananeem et al., 2007).

Cognitive Function Improvement

Other studies have highlighted the compound's potential in improving cognitive functions. For example, Hoe 065 improved cognitive function in different tasks in rodents, preventing memory disruption induced by scopolamine (Hock et al., 1989).

properties

IUPAC Name

benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQLJCLLMBJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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